H-Ala-Ala-Ala-Ala-Ala-Ala-OH
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Description
“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of six L-alanine units joined by peptide linkages . It is functionally related to L-alanine . It is a natural product found in Trypanosoma brucei .
Molecular Structure Analysis
The molecular formula of “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is C18H34N6O9 . The InChI code is ZHRZLXZJVUFLNY-XAMCCFCMSA-N . The structure includes six alanine residues connected by peptide bonds .Scientific Research Applications
Antimalarial Activity of Analog Peptides
Research on analog peptides, including those with alanine substitutions, highlights their potential in antimalarial activity. For example, alanine scanning analogs of angiotensin II showed varied antiplasmodial activities against Plasmodium species, illustrating how altering amino acid sequences in peptides can impact their biological activities. This approach aids in understanding the bioactivity contributions of individual amino acid residues, potentially guiding the design of new therapeutic compounds (Silva et al., 2014).
Cardiovascular Effects of Peptide Analogs
Investigations into the cardiovascular effects of proline-rich oligopeptides, using alanine scanning, dissociate blood pressure reduction from bradycardic effects. This methodological use of alanine substitutions in peptides provides insights into the significance of specific residues for therapeutic applications, particularly in cardiovascular disease treatment (Paschoal et al., 2013).
Structural Studies on Poly-Alanine
Studies on polyalanine sequences, the simplest polypeptides to form antiparallel beta-sheets, underscore the relevance of alanine-rich peptides in understanding protein folding and structure. X-ray crystallography and NMR spectroscopy of polyalanine sequences have elucidated their packing arrangements and polymorphism, contributing to the broader knowledge of amyloid fibers and peptide structural analysis (Asakura et al., 2012).
Role in Cell Expansion and Plant Growth
Research on lipid flippases, such as ALA4 and ALA5 in Arabidopsis, indicates that alanine-rich sequences or related peptides could have significant roles in cellular processes. These studies provide a foundation for understanding how peptides influence membrane dynamics, cell expansion, and overall plant growth, offering insights into agricultural biotechnology and plant science research (Davis et al., 2020).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDFPIXRRJBKM-ZNSCXOEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Ala-Ala-Ala-Ala-OH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.